molecular formula C8H7ClN2O5 B1444386 Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1210835-74-7

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1444386
M. Wt: 246.6 g/mol
InChI Key: FETZVQJUBMRFJE-UHFFFAOYSA-N
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Description

“Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is used in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate” is characterized by its molecular formula C8H7ClN2O5 and molecular weight of 246.603 g/mol .

Scientific Research Applications

Genotoxicity of Nitrosoureas

Nitrosoureas, such as 1-Ethyl-1-nitrosourea (ENU), are potent ethylating agents that have been extensively studied for their mutagenic properties across various biological systems, from viruses to mammalian cells. ENU demonstrates a unique dual action of ethylation and carbamoylation, leading to significant alkylation at nucleophilic sites within DNA. It induces mutations primarily through GC-AT transitions, making it a valuable model for studying chemical mutagenesis in mammalian germ cells (Shibuya & Morimoto, 1993).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant represents an area of significant interest. This process, facilitated by metal catalysts, underscores the importance of understanding reaction mechanisms and exploring efficient pathways for synthesizing key industrial chemicals (Tafesh & Weiguny, 1996).

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are crucial nitrogen-containing heterocyclic compounds with broad biological applications, serving as the backbone for many pharmaceutical drugs. Recent methodologies emphasize atom economy and environmental sustainability in synthesizing these compounds, highlighting their significance in drug development and synthetic organic chemistry (Sohal, 2021).

Ethyl Carbamate in Foods and Beverages

The occurrence of ethyl carbamate, a genotoxic and carcinogenic compound, in fermented foods and beverages highlights the ongoing need for monitoring and mitigating its presence in consumer products. Understanding its formation mechanisms and developing strategies for reduction are critical for food safety and public health (Weber & Sharypov, 2009).

Metabolism of Halogenated Ethylenes

The metabolic pathways of chlorinated ethylenes, involving the formation of chloroethylene epoxides and their subsequent rearrangement, are essential for assessing the environmental and health impacts of these widespread industrial chemicals. Understanding their toxicity and metabolic fate is vital for environmental health and safety assessments (Leibman & Ortiz, 1977).

Safety And Hazards

The safety data sheet for “Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate” indicates that it has a Chemwatch Hazard Alert Code of 2 .

properties

IUPAC Name

ethyl 4-chloro-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O5/c1-2-16-8(13)4-3-10-7(12)6(5(4)9)11(14)15/h3H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETZVQJUBMRFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 3
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

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